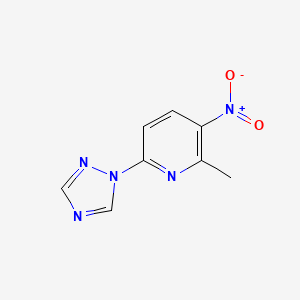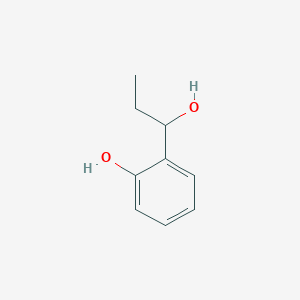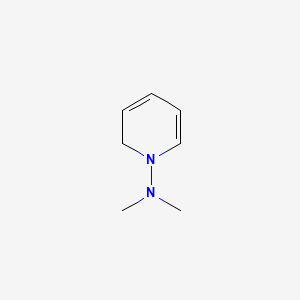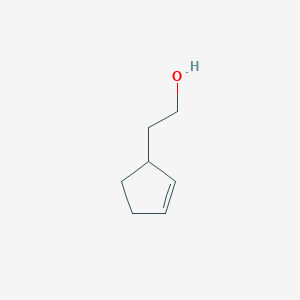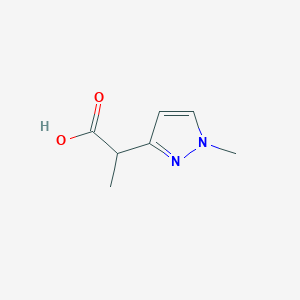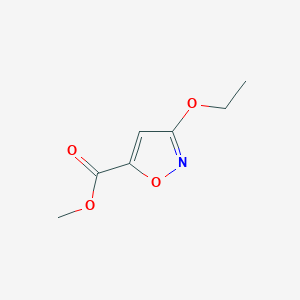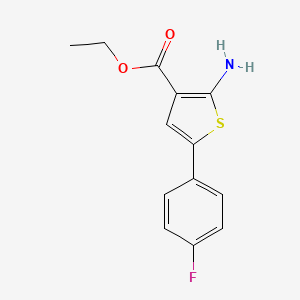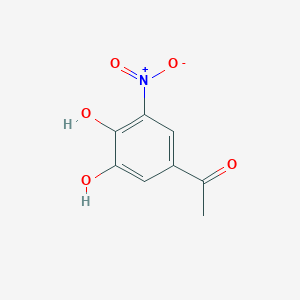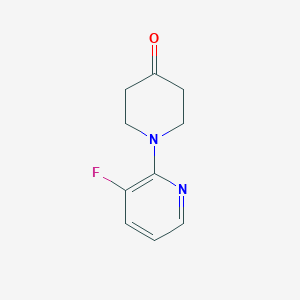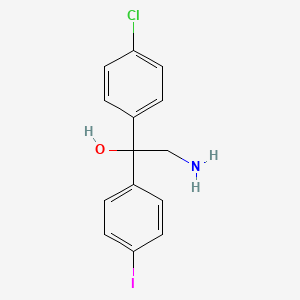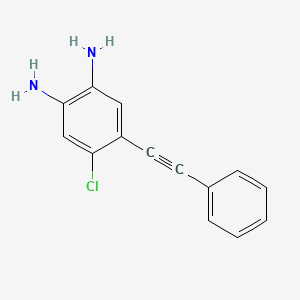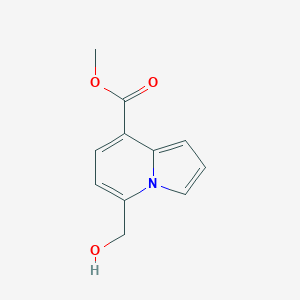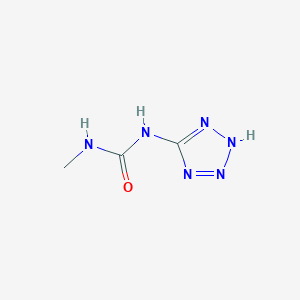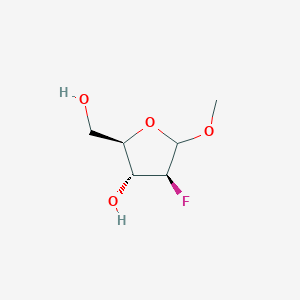![molecular formula C11H12ClNO4 B8696863 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a tetrahydrofuran ring substituted with a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane typically involves the reaction of 2-chloro-5-nitrophenol with tetrahydrofuran in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Amino derivatives
Reduction: Quinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid
- 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid hydrazide
Uniqueness
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may have different ring structures or substituents. The presence of the tetrahydrofuran ring can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H12ClNO4/c12-10-4-3-8(13(14)15)6-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
YWFXXSHMRNMYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
